2-(Pyrimidin-4-yl)éthanol

Vue d'ensemble

Description

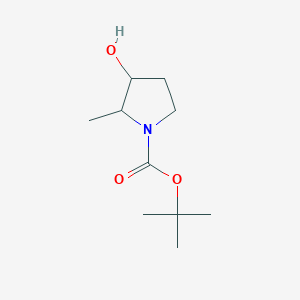

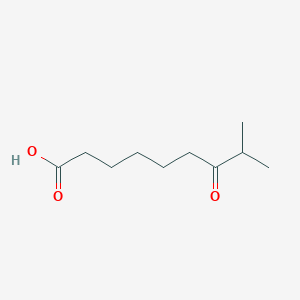

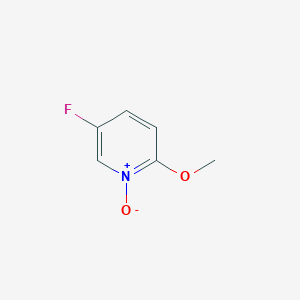

“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .

Synthesis Analysis

The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique

Recherches pharmaceutiques sur les activités analgésiques

Les composés apparentés au 2-(Pyrimidin-4-yl)éthanol ont été étudiés pour leurs propriétés analgésiques (soulagement de la douleur) potentielles. Par exemple, une étude mentionnée dans les résultats de la recherche a révélé que certains dérivés présentaient des activités analgésiques très puissantes .

Intermédiaire de synthèse chimique pour les composés complexes

Le composé a été utilisé comme intermédiaire dans la synthèse de structures chimiques plus complexes. Cela inclut son rôle dans la création de tautomères céto/énoliques, qui sont importants dans diverses réactions chimiques .

Synthèse électrochimique

Les techniques électrochimiques, qui peuvent impliquer des dérivés de la pyrimidine, émergent comme des approches influentes en raison de plusieurs avantages par rapport aux voies de synthèse chimique conventionnelles .

Inhibition des protéines kinases

Les dérivés de la pyrimidine et de la pyrimidine fusionnée se sont avérés prometteurs comme inhibiteurs des protéines kinases, qui sont une classe de médicaments capables de traiter des maladies comme le cancer en bloquant certaines enzymes .

Recherche anticancéreuse Activité cytotoxique

Une série de pyrazolo[3,4-d]pyrimidines, qui sont structurellement apparentées au this compound, ont été synthétisées et évaluées pour leur activité cytotoxique contre diverses lignées de cellules cancéreuses, indiquant des applications potentielles dans la recherche anticancéreuse .

Orientations Futures

Mécanisme D'action

Target of Action

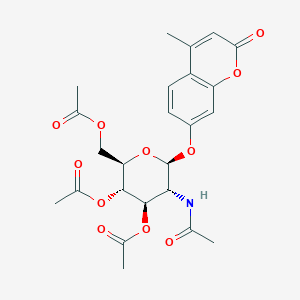

The primary target of 2-(Pyrimidin-4-yl)ethanol is the ROS1 kinase . ROS1 kinase is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes such as cell proliferation, cell death, cell cycle progression, differentiation, and cell survival . The deregulation of many kinases, including ROS1, is usually directly linked to cancer development .

Mode of Action

2-(Pyrimidin-4-yl)ethanol interacts with its target, ROS1 kinase, by inhibiting its activity . This inhibition is achieved by preventing the kinase from catalyzing the transfer of the terminal phosphate of ATP to substrates that usually contain a serine, threonine, or tyrosine residue .

Biochemical Pathways

The inhibition of ROS1 kinase by 2-(Pyrimidin-4-yl)ethanol affects the protein kinase family’s cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . By inhibiting ROS1 kinase, the compound can potentially disrupt these processes, leading to the suppression of cancer development .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its efficacy as a drug .

Result of Action

The result of the action of 2-(Pyrimidin-4-yl)ethanol is the inhibition of ROS1 kinase activity, which can lead to the suppression of various cellular processes that are crucial for cancer development . This can potentially result in the prevention or slowing down of cancer growth .

Analyse Biochimique

Biochemical Properties

2-(Pyrimidin-4-yl)ethanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It has been shown to interact with enzymes such as ROS1 kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between 2-(Pyrimidin-4-yl)ethanol and ROS1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival.

Cellular Effects

The effects of 2-(Pyrimidin-4-yl)ethanol on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of ROS1 kinase by 2-(Pyrimidin-4-yl)ethanol can result in reduced cell proliferation and increased apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, 2-(Pyrimidin-4-yl)ethanol can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-(Pyrimidin-4-yl)ethanol exerts its effects through the inhibition of enzyme activity. The compound binds to the active site of ROS1 kinase, preventing the phosphorylation of downstream substrates . This binding interaction is facilitated by the ethanol group, which forms hydrogen bonds with amino acid residues in the active site. The inhibition of ROS1 kinase activity leads to a decrease in the activation of downstream signaling molecules, ultimately affecting cellular processes such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyrimidin-4-yl)ethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-(Pyrimidin-4-yl)ethanol can lead to sustained inhibition of ROS1 kinase activity, resulting in prolonged effects on cellular function. The compound’s efficacy may diminish over time as cells develop resistance mechanisms.

Dosage Effects in Animal Models

The effects of 2-(Pyrimidin-4-yl)ethanol vary with different dosages in animal models. At low doses, the compound can effectively inhibit ROS1 kinase activity without causing significant toxicity . At higher doses, 2-(Pyrimidin-4-yl)ethanol may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes.

Metabolic Pathways

2-(Pyrimidin-4-yl)ethanol is involved in several metabolic pathways, primarily through its interaction with enzymes such as ROS1 kinase . The compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For instance, the inhibition of ROS1 kinase can lead to changes in the levels of metabolites associated with the MAPK/ERK pathway. Additionally, 2-(Pyrimidin-4-yl)ethanol may interact with cofactors that modulate its activity and stability.

Transport and Distribution

Within cells and tissues, 2-(Pyrimidin-4-yl)ethanol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 2-(Pyrimidin-4-yl)ethanol can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of 2-(Pyrimidin-4-yl)ethanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the localization and activity of 2-(Pyrimidin-4-yl)ethanol. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

2-pyrimidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVUIYOURRNFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573115 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68121-32-4 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)